Chlornaltrexamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

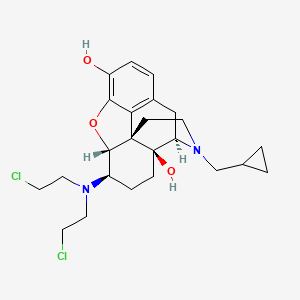

Chlornaltrexamine, also known as this compound, is a useful research compound. Its molecular formula is C24H32Cl2N2O3 and its molecular weight is 467.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Mechanism and Effects

Irreversible Antagonism

β-Chlornaltrexamine operates by forming a covalent bond with opioid receptors, leading to long-lasting antagonistic effects. This characteristic allows researchers to study opioid receptor dynamics without the interference of reversible antagonists, which can be displaced by agonists during experiments. Studies have shown that β-CNA effectively depletes spare receptors in cell lines expressing human MOR, which is crucial for understanding receptor pharmacodynamics and the intrinsic efficacy of various agonists .

Mixed Agonist-Antagonist Activity

While primarily an antagonist, β-CNA exhibits some mixed agonist-antagonist activity at the MOR and KOR. This dual functionality has been explored in research aimed at understanding pain modulation and tolerance mechanisms associated with opioid use . The compound's ability to induce analgesic effects while blocking receptor activity provides a unique avenue for studying pain pathways and potential treatments for opioid-induced side effects.

Opioid Receptor Studies

β-Chlornaltrexamine has been utilized extensively in studies examining the role of opioid receptors in pain modulation and tolerance development. For instance, it has been used to assess the efficacy of various opioid agonists by measuring their effects in the presence of β-CNA, allowing researchers to determine the functional reserve of opioid receptors .

Analgesic Research

Research involving β-CNA has indicated its potential role in analgesic pathways. In particular, studies have shown that β-CNA can alter the analgesic effects of other opioids, providing insights into how different opioids interact within the central nervous system . This interaction is critical for developing new analgesics that minimize tolerance and dependence.

Tolerance Mechanisms

The compound has been instrumental in elucidating mechanisms behind opioid tolerance. For example, experiments have demonstrated that chronic exposure to opioids leads to adaptations that reduce their effectiveness, which can be studied using β-CNA to block receptor activity and observe resultant changes in tolerance levels . This research is vital for understanding how to mitigate tolerance development in clinical settings.

Case Studies

特性

CAS番号 |

67025-94-9 |

|---|---|

分子式 |

C24H32Cl2N2O3 |

分子量 |

467.4 g/mol |

IUPAC名 |

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1 |

InChIキー |

OSLQQDMGHVQLCH-HRMPSQMFSA-N |

SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |

異性体SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O |

正規SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |

関連するCAS |

67025-98-3 (hydrochloride) |

同義語 |

6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan alpha-chlornaltrexamine beta-chlornaltrexamine beta-chloronaltrexamine beta-CNA chlornaltrexamine chlornaltrexamine hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。